[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester
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Overview
Description
[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and further cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research in the field of industrial chemistry.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with serotonin and dopamine receptors, making it a candidate for the development of new psychoactive drugs.
Medicine
In medicine, piperazine derivatives are known for their therapeutic properties. This compound, in particular, is being investigated for its potential use in the treatment of neurological disorders, including depression and anxiety.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to changes in mood and behavior. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to influence the central nervous system through its effects on neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- 1-(2-Fluorophenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine
- 1-(4-bromophenyl)piperazine
Uniqueness
Compared to similar compounds, [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester stands out due to its unique ester functional group, which can influence its pharmacokinetic properties and biological activity. The presence of the ester group can enhance the compound’s ability to cross biological membranes, potentially increasing its efficacy as a drug candidate.
Properties
IUPAC Name |
benzyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTOBILEWVUNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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